molecular formula C17H13ClFN3O2 B6584290 N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]acetamide CAS No. 1251619-71-2

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]acetamide

Cat. No. B6584290
CAS RN: 1251619-71-2
M. Wt: 345.8 g/mol
InChI Key: WHKMKOHDOBTDOA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyrazole group (a five-membered ring containing two nitrogen atoms), and two phenyl groups (benzene rings). One of the phenyl groups is substituted with a chlorine atom, and the other with a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by various substitution reactions to introduce the phenyl groups and the amide group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and the three-dimensional arrangement of these groups in space. The pyrazole ring, for example, is a planar, aromatic ring, while the phenyl groups and the amide group can rotate around their single bonds, potentially giving rise to a variety of different conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the halogen-substituted phenyl groups might affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Feel free to explore further by referring to scholarly articles on platforms like Google Scholar or using research tools like Evernote for organizing your findings . If you have any specific questions or need more details, feel free to ask!

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-oxo-1H-pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-12-3-7-14(8-4-12)20-16(23)10-22-17(24)9-15(21-22)11-1-5-13(19)6-2-11/h1-9,21H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKMKOHDOBTDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(N2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide

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